molecular formula C30H24N4O3S B2795893 2-[4-[1-[(4-cyanophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-3-yl]phenyl]-N-[(4-methylphenyl)methyl]acetamide CAS No. 866349-19-1

2-[4-[1-[(4-cyanophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-3-yl]phenyl]-N-[(4-methylphenyl)methyl]acetamide

Cat. No. B2795893
M. Wt: 520.61
InChI Key: FTPARTXZLQHERB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[1-[(4-cyanophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-3-yl]phenyl]-N-[(4-methylphenyl)methyl]acetamide is a useful research compound. Its molecular formula is C30H24N4O3S and its molecular weight is 520.61. The purity is usually 95%.
BenchChem offers high-quality 2-[4-[1-[(4-cyanophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-3-yl]phenyl]-N-[(4-methylphenyl)methyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-[1-[(4-cyanophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-3-yl]phenyl]-N-[(4-methylphenyl)methyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Research has demonstrated that derivatives of thieno[3,2-d]pyrimidine, a core structure in the chemical under discussion, show promising antitumor activity. Studies have highlighted the synthesis of various derivatives and their potent anticancer effects on different human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (Hafez & El-Gazzar, 2017). Similar antitumor activities have been observed in other studies focusing on related compounds (Xiong Jing, 2011), (Al-Sanea et al., 2020).

Herbicidal Activity

Compounds structurally related to the chemical have shown effective herbicidal activities. Research indicates that these compounds can be potent against various dicotyledonous weeds, providing a potential avenue for agricultural applications (Wu et al., 2011).

Antimicrobial and Anti-inflammatory Activity

Studies have also synthesized derivatives of thieno[3,2-d]pyrimidine that exhibit antimicrobial, anti-inflammatory, and analgesic activities. These compounds have been tested against various microbial strains and shown effectiveness, suggesting their potential in developing new antimicrobial agents (Rajanarendar et al., 2012), (Patel & Patel, 2017).

Dual Inhibition of Enzymes for Cancer Therapy

Certain derivatives have shown potent dual inhibition of thymidylate synthase and dihydrofolate reductase, enzymes crucial in cancer cell proliferation. This dual inhibitory action suggests their potential as effective antitumor agents (Gangjee et al., 2008).

Dyeing Applications

Thieno[3,2-d]pyrimidine derivatives have also been explored for their application in dyeing, particularly in creating hues on polyester fibers. This research suggests potential in textile industry applications (Ho & Yao, 2013).

Green Chemistry Applications

In the realm of green chemistry, derivatives of thieno[3,2-d]pyrimidine have been synthesized using environmentally friendly methods. This approach has been applied to design analogues of paracetamol, demonstrating the compound's potential in sustainable pharmaceutical development (Reddy et al., 2014).

properties

IUPAC Name

2-[4-[1-[(4-cyanophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-3-yl]phenyl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N4O3S/c1-20-2-4-23(5-3-20)18-32-27(35)16-21-10-12-25(13-11-21)34-29(36)28-26(14-15-38-28)33(30(34)37)19-24-8-6-22(17-31)7-9-24/h2-15,26,28H,16,18-19H2,1H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGIGCBGNZCEGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2=CC=C(C=C2)N3C(=O)C4C(C=CS4)N(C3=O)CC5=CC=C(C=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 78260889

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